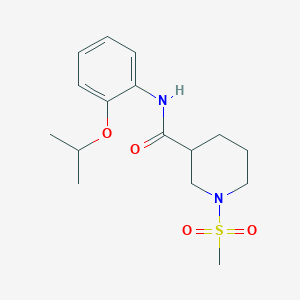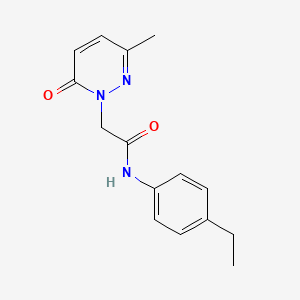![molecular formula C17H10F3N5 B4459908 5-phenyl-2-(3-pyridinyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4459908.png)
5-phenyl-2-(3-pyridinyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Vue d'ensemble
Description
5-phenyl-2-(3-pyridinyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-phenyl-2-(3-pyridinyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine involves the inhibition of protein kinase enzymes, which are responsible for regulating various cellular processes, including cell growth, proliferation, and survival. By inhibiting these enzymes, this compound induces cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-phenyl-2-(3-pyridinyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine have been extensively studied in vitro and in vivo. It has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment. Additionally, it has been shown to modulate various signaling pathways involved in inflammation, angiogenesis, and immune response, suggesting potential applications in the treatment of inflammatory and autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-phenyl-2-(3-pyridinyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments include its high potency, selectivity, and low toxicity towards cancer cells. However, its limitations include its poor solubility in water and low bioavailability, which may affect its efficacy in vivo.
Orientations Futures
There are several potential future directions for the research and development of 5-phenyl-2-(3-pyridinyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine. These include the optimization of its chemical structure to improve its solubility and bioavailability, the development of novel drug delivery systems to enhance its efficacy in vivo, and the investigation of its potential applications in the treatment of other diseases, such as inflammatory and autoimmune disorders.
Conclusion:
In conclusion, 5-phenyl-2-(3-pyridinyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a promising chemical compound with potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Its potent activity against cancer cells and other diseases, combined with its low toxicity and high selectivity, make it a promising candidate for further research and development.
Applications De Recherche Scientifique
5-phenyl-2-(3-pyridinyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit potent activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to possess antimicrobial, antifungal, and antiviral properties.
Propriétés
IUPAC Name |
5-phenyl-2-pyridin-3-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N5/c18-17(19,20)14-9-13(11-5-2-1-3-6-11)22-16-23-15(24-25(14)16)12-7-4-8-21-10-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAFCSZWHQDHTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(2-methoxybenzyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4459834.png)
![6-ethyl-2-(methoxymethyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4459842.png)
![4-methoxy-N-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B4459860.png)

![N-(2-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3-methylbenzenesulfonamide](/img/structure/B4459871.png)
![N-(3-fluoro-2-methylphenyl)-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4459879.png)
![2-(4-chlorophenyl)-N-[2-methoxy-5-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4459889.png)
![2-chloro-N-(1-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4459899.png)
![2-({2-[4-(2-chlorophenyl)-1-piperazinyl]-4-quinazolinyl}amino)ethanol](/img/structure/B4459907.png)
![2-(2-furylmethyl)-8-[2-(4-morpholinyl)ethyl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B4459921.png)
![3-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-4(3H)-quinazolinone](/img/structure/B4459929.png)
![N-(4-methoxy-2-methylphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4459936.png)
![N-(2-methoxyphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4459942.png)